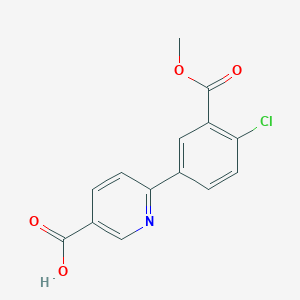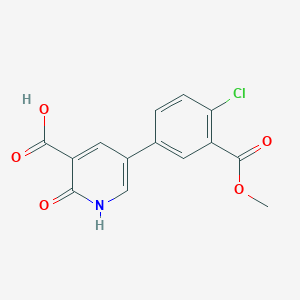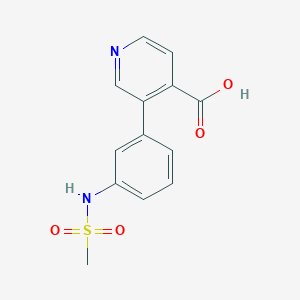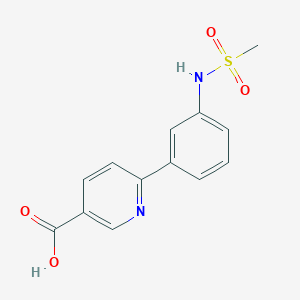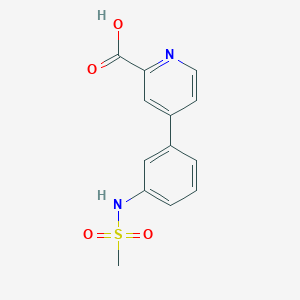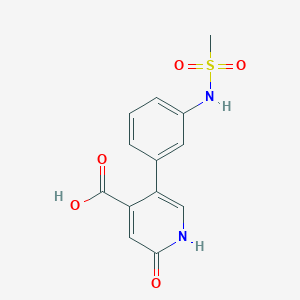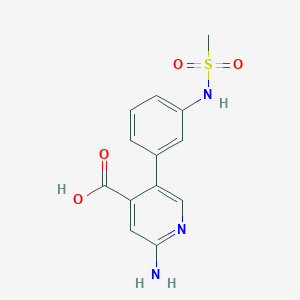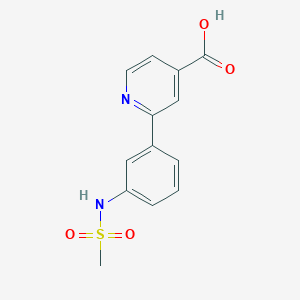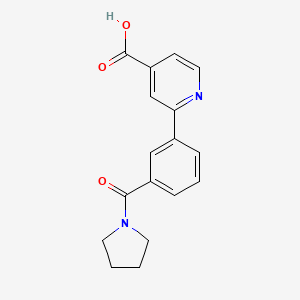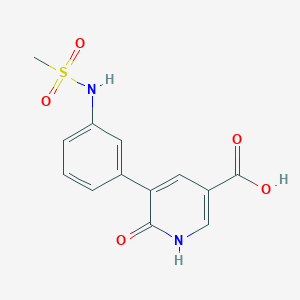
6-Hydroxy-5-(3-methylsulfonylaminophenyl)nicotinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxy-5-(3-methylsulfonylaminophenyl)nicotinic acid (HMPA) is a synthetic derivative of nicotinic acid (vitamin B3) and is widely used in scientific research and lab experiments. It is a powerful antioxidant and has been studied for its potential applications in a variety of areas, including cancer, cardiovascular disease, and neurological disorders. HMPA has a wide range of biochemical and physiological effects and has been shown to have a number of potential advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
6-Hydroxy-5-(3-methylsulfonylaminophenyl)nicotinic acid, 95% has been studied for its potential applications in a variety of areas, including cancer, cardiovascular disease, and neurological disorders. In particular, 6-Hydroxy-5-(3-methylsulfonylaminophenyl)nicotinic acid, 95% has been studied for its potential to inhibit the growth of cancer cells and to reduce inflammation. It has also been studied for its potential to reduce oxidative stress and to protect against cardiovascular disease. Additionally, 6-Hydroxy-5-(3-methylsulfonylaminophenyl)nicotinic acid, 95% has been studied for its potential to reduce the symptoms of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
Wirkmechanismus
6-Hydroxy-5-(3-methylsulfonylaminophenyl)nicotinic acid, 95% has been shown to act as an antioxidant, which means that it can reduce oxidative stress in the body. It has also been shown to reduce inflammation and to inhibit the growth of cancer cells. Additionally, 6-Hydroxy-5-(3-methylsulfonylaminophenyl)nicotinic acid, 95% has been shown to reduce the symptoms of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
Biochemical and Physiological Effects
6-Hydroxy-5-(3-methylsulfonylaminophenyl)nicotinic acid, 95% has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress, reduce inflammation, inhibit the growth of cancer cells, and reduce the symptoms of neurological disorders. Additionally, 6-Hydroxy-5-(3-methylsulfonylaminophenyl)nicotinic acid, 95% has been shown to have anti-aging effects and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
6-Hydroxy-5-(3-methylsulfonylaminophenyl)nicotinic acid, 95% has a number of potential advantages and limitations for lab experiments. One of the main advantages of 6-Hydroxy-5-(3-methylsulfonylaminophenyl)nicotinic acid, 95% is that it is easy to synthesize and isolate. Additionally, 6-Hydroxy-5-(3-methylsulfonylaminophenyl)nicotinic acid, 95% is relatively stable and can be stored for extended periods of time. However, 6-Hydroxy-5-(3-methylsulfonylaminophenyl)nicotinic acid, 95% is also relatively expensive and can be toxic in high doses.
Zukünftige Richtungen
There are a number of potential future directions for 6-Hydroxy-5-(3-methylsulfonylaminophenyl)nicotinic acid, 95% research. One potential area of research is to further explore the potential applications of 6-Hydroxy-5-(3-methylsulfonylaminophenyl)nicotinic acid, 95% in cancer, cardiovascular disease, and neurological disorders. Additionally, further research could be done to explore the biochemical and physiological effects of 6-Hydroxy-5-(3-methylsulfonylaminophenyl)nicotinic acid, 95% and to identify new potential uses for 6-Hydroxy-5-(3-methylsulfonylaminophenyl)nicotinic acid, 95%. Additionally, further research could be done to improve the synthesis and isolation methods for 6-Hydroxy-5-(3-methylsulfonylaminophenyl)nicotinic acid, 95%. Finally, further research could be done to explore the potential advantages and limitations of 6-Hydroxy-5-(3-methylsulfonylaminophenyl)nicotinic acid, 95% for lab experiments.
Synthesemethoden
6-Hydroxy-5-(3-methylsulfonylaminophenyl)nicotinic acid, 95% can be synthesized from nicotinic acid, which is a naturally occurring vitamin B3. The synthesis of 6-Hydroxy-5-(3-methylsulfonylaminophenyl)nicotinic acid, 95% involves the reaction of nicotinic acid with 3-methylsulfonylaminophenyl. This reaction is catalyzed by a strong acid such as hydrochloric acid and takes place at high temperatures. The resulting 6-Hydroxy-5-(3-methylsulfonylaminophenyl)nicotinic acid, 95% is then purified and isolated using chromatographic techniques.
Eigenschaften
IUPAC Name |
5-[3-(methanesulfonamido)phenyl]-6-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5S/c1-21(19,20)15-10-4-2-3-8(5-10)11-6-9(13(17)18)7-14-12(11)16/h2-7,15H,1H3,(H,14,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTGDRMEZQUURM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=CC(=CNC2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40688366 |
Source


|
| Record name | 5-{3-[(Methanesulfonyl)amino]phenyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261991-81-4 |
Source


|
| Record name | 5-{3-[(Methanesulfonyl)amino]phenyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


